molecular formula C27H22O3 B12557226 3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran CAS No. 188985-44-6

3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran

Cat. No.: B12557226
CAS No.: 188985-44-6
M. Wt: 394.5 g/mol
InChI Key: IGYSQLZOXHOZPJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran is a compound belonging to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the naphthopyran ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Photochromic Reactions: UV light exposure.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a ring-opening reaction, forming colored isomers. This process is reversible, and the compound returns to its original form when the light source is removed . The molecular targets and pathways involved in this process are related to the electronic transitions within the naphthopyran structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran is unique due to the presence of methoxy groups on the phenyl ring, which can influence its electronic properties and photochromic behavior. This makes it particularly useful in applications requiring precise control over light-induced changes .

Properties

CAS No.

188985-44-6

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-phenylbenzo[f]chromene

InChI

InChI=1S/C27H22O3/c1-28-25-15-13-21(18-26(25)29-2)27(20-9-4-3-5-10-20)17-16-23-22-11-7-6-8-19(22)12-14-24(23)30-27/h3-18H,1-2H3

InChI Key

IGYSQLZOXHOZPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5)OC

Origin of Product

United States

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